![molecular formula C10H6BrClO3 B8574365 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro, methoxycarbonyl, and bromo substituents through various chemical reactions. For example, the synthesis may involve:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the methoxycarbonyl group: Esterification reactions using methanol and a suitable acid catalyst.
Introduction of the bromo group: Bromination reactions using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and bromo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the methoxycarbonyl group to an alcohol or other derivatives.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing substituents.
科学的研究の応用
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, methoxycarbonyl, and bromo substituents can influence its binding affinity and specificity for these targets. The compound may exert its effects through pathways involving inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
4-Chloro-5-methoxycarbonyl-7-bromobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
4-Chloro-5-methoxycarbonyl-7-bromobenzimidazole: Similar structure but with a nitrogen atom in the ring.
4-Chloro-5-methoxycarbonyl-7-bromobenzoxazole: Similar structure but with an oxygen and nitrogen in the ring.
Uniqueness
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is unique due to the specific combination of chloro, methoxycarbonyl, and bromo substituents on the benzofuran ring
特性
分子式 |
C10H6BrClO3 |
|---|---|
分子量 |
289.51 g/mol |
IUPAC名 |
methyl 7-bromo-4-chloro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H6BrClO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3 |
InChIキー |
XMSKUUUODDTQER-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C2C(=C1Cl)C=CO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


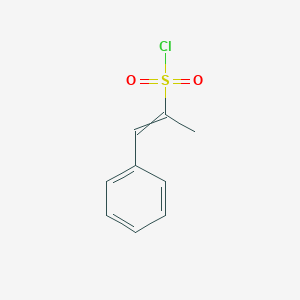
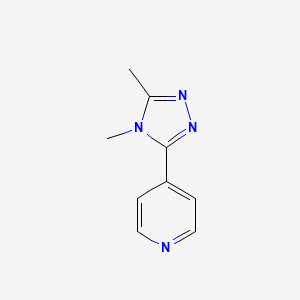
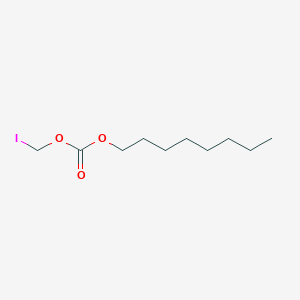
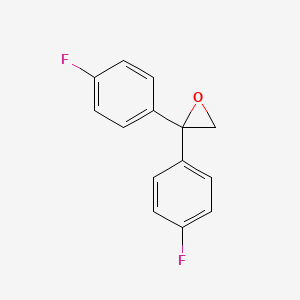
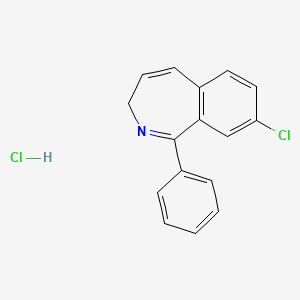
![2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole](/img/structure/B8574326.png)
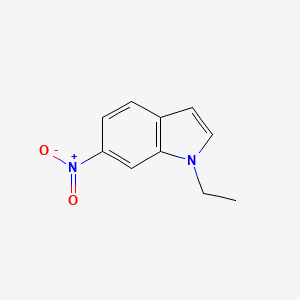
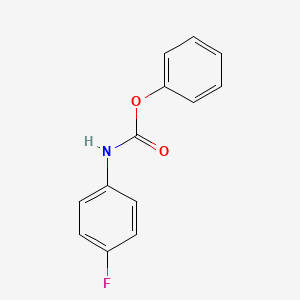

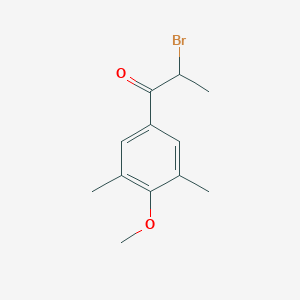
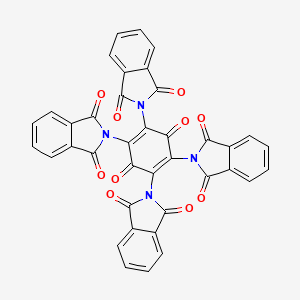
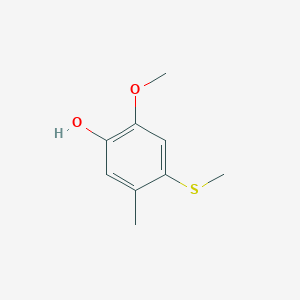
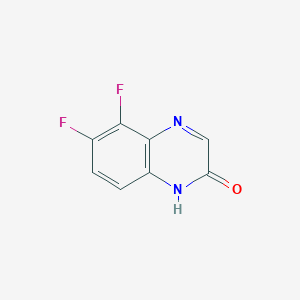
![{2-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8574372.png)
